molecular formula C4H7NO4S B2906090 {[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid CAS No. 1871991-60-4

{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid

Cat. No.: B2906090
CAS No.: 1871991-60-4
M. Wt: 165.16
InChI Key: LWUGZXBOJVAMML-UHFFFAOYSA-N
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Description

{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid is a chemical compound with the CAS Number: 1871991-60-4 . It has a molecular weight of 165.17 . The IUPAC name for this compound is 2-((methyl-(methylene)sulfinyl)amino)-2-oxoacetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7NO4S/c1-10(2,9)5-3(6)4(7)8/h1H2,2H3,(H,7,8)(H,5,6,9) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4S/c1-10(2,9)5-3(6)4(7)8/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUGZXBOJVAMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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